molecular formula C12H16O3 B055892 (R)-2-Benzyl-3-hydroxypropyl Acetate CAS No. 110270-49-0

(R)-2-Benzyl-3-hydroxypropyl Acetate

Cat. No.: B055892
CAS No.: 110270-49-0
M. Wt: 208.25 g/mol
InChI Key: CBYFARAUSMBSDY-GFCCVEGCSA-N
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Description

®-2-Benzyl-3-hydroxypropyl Acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a benzyl group, a hydroxypropyl group, and an acetate group. Its stereochemistry is specified by the ®-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzyl-3-hydroxypropyl Acetate typically involves the esterification of ®-2-Benzyl-3-hydroxypropanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-2-Benzyl-3-hydroxypropyl Acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Types of Reactions:

    Oxidation: ®-2-Benzyl-3-hydroxypropyl Acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH₃) or methanol (CH₃OH).

Major Products:

    Oxidation: Benzyl ketone or benzyl carboxylic acid.

    Reduction: Benzyl alcohol or benzyl alkane.

    Substitution: Benzyl amide or benzyl ester.

Scientific Research Applications

®-2-Benzyl-3-hydroxypropyl Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Benzyl-3-hydroxypropyl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active alcohol and acetic acid, which can then participate in various biochemical pathways. The benzyl group may also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

    Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl Butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Benzyl Acetate: Similar to ®-2-Benzyl-3-hydroxypropyl Acetate but lacks the hydroxypropyl group.

Uniqueness: ®-2-Benzyl-3-hydroxypropyl Acetate is unique due to its specific stereochemistry and the presence of both a benzyl and a hydroxypropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

[(2R)-2-benzyl-3-hydroxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFARAUSMBSDY-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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